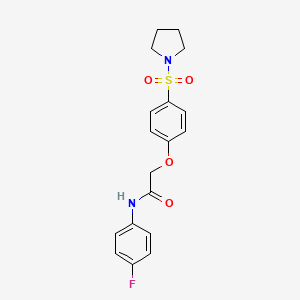![molecular formula C23H22FN5O B7683609 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline](/img/structure/B7683609.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a quinoline core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Quinoline Core Formation: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.
Coupling Reaction: The piperazine intermediate is then coupled with the quinoline core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Oxadiazole Formation: The final step involves the formation of the oxadiazole ring through a cyclization reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: The compound is used to investigate its interactions with biological targets, such as receptors and enzymes.
Biology: It is employed in studies related to cell signaling pathways and molecular mechanisms of action.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to receptors such as serotonin or dopamine receptors, modulating their activity.
Enzymes: It may inhibit or activate enzymes involved in key biochemical pathways.
Cell Signaling Pathways: The compound can influence cell signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)piperazine derivatives: These compounds share the piperazine and fluorophenyl moieties but differ in the attached functional groups.
Quinoline derivatives: Compounds with a quinoline core but different substituents on the ring.
Oxadiazole derivatives: Compounds containing the oxadiazole ring with various substituents.
Uniqueness
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to its combination of the fluorophenyl, piperazine, quinoline, and oxadiazole moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinolin-3-yl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O/c1-15-3-8-21-17(13-15)14-20(22-25-16(2)30-27-22)23(26-21)29-11-9-28(10-12-29)19-6-4-18(24)5-7-19/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTBBPSYRZMABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)C4=CC=C(C=C4)F)C5=NOC(=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate](/img/structure/B7683535.png)
![(Z)-3-[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7683539.png)
![[2-bromo-4-[(Z)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683549.png)
![[2-bromo-4-[(Z)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683553.png)
![(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-[(2-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-cyanoprop-2-enamide](/img/structure/B7683556.png)
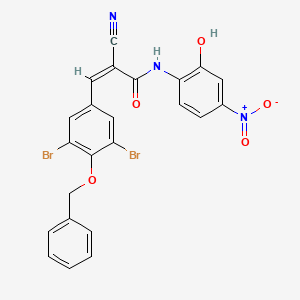
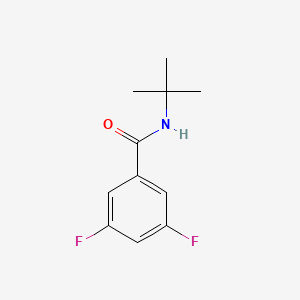
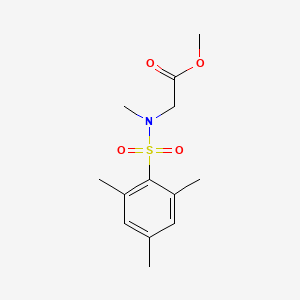
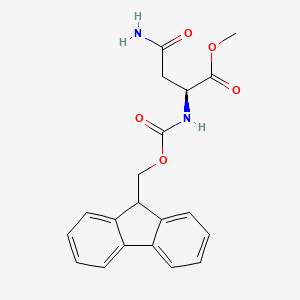
![N-(4-bromo-2-fluorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7683595.png)
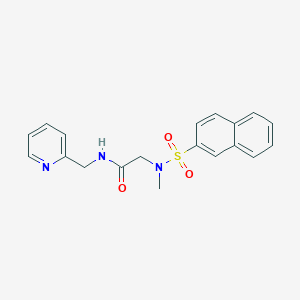
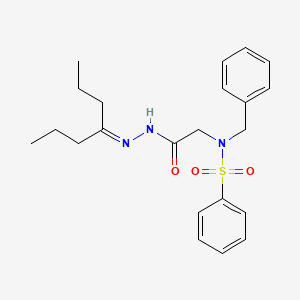
![N-(2,4-difluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7683618.png)
